(5-cyclopropyl-1,2-oxazol-4-yl)methanol chemical properties
(5-cyclopropyl-1,2-oxazol-4-yl)methanol chemical properties
An In-Depth Technical Guide to the Chemical Properties of (5-cyclopropyl-1,2-oxazol-4-yl)methanol
Introduction & Strategic Importance
(5-cyclopropyl-1,2-oxazol-4-yl)methanol is a heterocyclic organic compound that stands at the intersection of two highly valued structural motifs in modern medicinal chemistry: the isoxazole ring and the cyclopropyl group. The isoxazole core is recognized as a "privileged scaffold," a framework that is capable of binding to multiple biological targets, and is a key component in a variety of approved pharmaceuticals.[1] Concurrently, the cyclopropyl moiety is a bioisostere of larger or more flexible groups, often introduced by medicinal chemists to enhance metabolic stability, improve binding affinity, and fine-tune the electronic properties of a drug candidate.[2]
This guide provides a comprehensive technical overview of (5-cyclopropyl-1,2-oxazol-4-yl)methanol, designed for researchers and drug development professionals. We will delve into its core physicochemical properties, propose a robust synthetic pathway, analyze its expected spectroscopic signature, explore its chemical reactivity, and contextualize its application as a strategic building block in the synthesis of novel therapeutic agents. The synergy between the stable, electron-withdrawing isoxazole ring and the sterically unique cyclopropyl group makes this molecule a particularly valuable intermediate for creating compound libraries with diverse pharmacological potential.
Core Physicochemical & Computed Properties
The fundamental properties of a molecule are critical for predicting its behavior in both chemical reactions and biological systems. The data below, derived from computational models and public chemical databases, provides a foundational understanding of (5-cyclopropyl-1,2-oxazol-4-yl)methanol.
| Property | Value | Source |
| IUPAC Name | (5-cyclopropyl-1,2-oxazol-4-yl)methanol | - |
| Molecular Formula | C₇H₉NO₂ | [3] |
| Molecular Weight | 139.15 g/mol | [4] |
| Monoisotopic Mass | 139.06332 Da | [3] |
| SMILES | C1CC1C2=C(C=NO2)CO | [3] |
| InChIKey | LCOMDULDHCJZCN-UHFFFAOYSA-N | [3] |
| CAS Number | Not explicitly assigned; related structures exist. | - |
Computed Properties for Drug Discovery
Computational descriptors are essential for early-stage drug development (in-silico screening) to predict a compound's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
| Descriptor | Value | Significance in Drug Discovery |
| XLogP (Predicted) | 0.1 | Indicates good water solubility and potential for bioavailability. Values < 5 are generally preferred. |
| Topological Polar Surface Area (TPSA) | 46.26 Ų | Predicts cell permeability. Values < 140 Ų are associated with good oral bioavailability.[4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 2 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for target binding.[4] |
Synthesis & Purification
While specific literature detailing the synthesis of (5-cyclopropyl-1,2-oxazol-4-yl)methanol is sparse, a reliable and scalable route can be designed based on fundamental principles of heterocyclic chemistry. The most logical approach involves the construction of the isoxazole ring from acyclic precursors, followed by functional group manipulation.
Retrosynthetic Analysis & Plausible Synthetic Strategy
A robust strategy involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a cornerstone of isoxazole synthesis. A plausible retrosynthesis is outlined below. The key disconnection breaks the isoxazole ring into cyclopropylacetylene and a formyl oxime derivative, which serves as a precursor to the required nitrile oxide. Subsequent reduction of an ester group at the 4-position yields the target primary alcohol.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Experimental Protocol (Exemplary)
This protocol describes a two-step synthesis starting from commercially available materials.
Step 1: Synthesis of Ethyl 5-cyclopropylisoxazole-4-carboxylate
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Reaction Setup: To a stirred solution of ethyl chlorooximidoacetate (1.0 eq) in anhydrous diethyl ether (0.5 M) at 0 °C under a nitrogen atmosphere, add cyclopropylacetylene (1.1 eq).
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Reagent Addition: Slowly add a solution of triethylamine (1.2 eq) in diethyl ether dropwise over 30 minutes, maintaining the temperature at 0 °C. The triethylamine acts as a base to generate the nitrile oxide in situ.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Workup: Filter the resulting triethylammonium chloride salt. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester intermediate.
Step 2: Reduction to (5-cyclopropyl-1,2-oxazol-4-yl)methanol
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Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) (0.3 M) at 0 °C under a nitrogen atmosphere, add a solution of ethyl 5-cyclopropylisoxazole-4-carboxylate (1.0 eq) in THF dropwise.
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Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor by TLC.
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Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
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Workup: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate. Combine the filtrates and concentrate under reduced pressure.
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Purification: The crude product can be purified by flash column chromatography if necessary, though this reduction is often very clean.
Synthesis Workflow Visualization
Caption: Step-by-step workflow for the proposed synthesis.
Spectroscopic & Analytical Characterization
Structural confirmation is paramount. The following sections describe the expected analytical data for verifying the identity and purity of the synthesized compound.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides the most accurate mass measurement. Predicted data for various adducts are listed below. The [M+H]⁺ ion would be the primary species observed under ESI⁺ conditions.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 140.07060 |
| [M+Na]⁺ | 162.05254 |
| [M+K]⁺ | 178.02648 |
| [M-H]⁻ | 138.05604 |
| (Data predicted from PubChemLite)[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for structural elucidation.
Expected ¹H NMR (400 MHz, CDCl₃):
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δ ~ 8.10 ppm (s, 1H): Singlet corresponding to the proton at the C3 position of the isoxazole ring.
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δ ~ 4.75 ppm (s, 2H): Singlet for the methylene protons (-CH₂OH).
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δ ~ 2.20 ppm (m, 1H): Multiplet for the methine proton of the cyclopropyl group.
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δ ~ 1.10 - 1.30 ppm (m, 4H): Overlapping multiplets for the four methylene protons of the cyclopropyl ring.
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δ ~ 1.80 ppm (br s, 1H): Broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O.
Expected ¹³C NMR (101 MHz, CDCl₃):
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δ ~ 173.0 ppm: C5 (carbon attached to the cyclopropyl group).
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δ ~ 158.0 ppm: C3 (CH of the isoxazole ring).
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δ ~ 105.0 ppm: C4 (carbon attached to the CH₂OH group).
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δ ~ 55.0 ppm: Methylene carbon (-CH₂OH).
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δ ~ 10.0 - 12.0 ppm: Methylene carbons of the cyclopropyl ring.
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δ ~ 8.0 ppm: Methine carbon of the cyclopropyl ring.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 (broad) | O-H Stretch | Alcohol (-OH) |
| 3140 | C-H Stretch | Isoxazole Ring C-H |
| 3010 | C-H Stretch | Cyclopropyl C-H |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H |
| 1600 - 1450 | C=N, C=C Stretch | Isoxazole Ring System |
| 1050 | C-O Stretch | Primary Alcohol |
Chemical Reactivity & Derivatization Potential
The molecule possesses two primary sites for chemical modification: the hydroxyl group and the isoxazole ring, making it a versatile precursor for library synthesis.
Reactions at the Hydroxymethyl Group
The primary alcohol is the most accessible functional group for derivatization.
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Oxidation: Can be oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidants like potassium permanganate (KMnO₄). This allows for subsequent amide or ester couplings.
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Esterification: Reacts readily with acyl chlorides or carboxylic acids (under Fischer or Steglich conditions) to form esters, which can act as prodrugs or modify solubility.
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Etherification: Can be converted to ethers via Williamson ether synthesis (after deprotonation with a strong base like NaH) to attach different alkyl or aryl fragments.
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Conversion to Halide: The alcohol can be converted to a halide (e.g., using SOCl₂ or PBr₃) to facilitate nucleophilic substitution reactions.
Reactions Involving the Isoxazole Ring
The isoxazole ring is generally stable to many reaction conditions. However, it can undergo reductive cleavage of the N-O bond using reagents like Raney Nickel (Ra-Ni) or H₂/Pd, which unmasks a β-hydroxy vinyl ketone functionality. This transformation dramatically alters the scaffold and can be used to access different chemical space.
Visualization of Reactivity Pathways
Caption: Key derivatization reactions of the title compound.
Applications in Medicinal Chemistry & Drug Discovery
(5-cyclopropyl-1,2-oxazol-4-yl)methanol is not an end-product but a strategic starting point. Its value lies in its utility as a scaffold for building libraries of more complex molecules to be screened for biological activity. The combination of the planar, aromatic isoxazole ring and the rigid, three-dimensional cyclopropyl group provides a unique topographical and electronic profile for probing interactions with protein binding sites.
The workflow below illustrates how this building block fits into a typical drug discovery pipeline.
Caption: Role as a building block in drug discovery.
Safety & Handling
No specific safety data exists for this exact compound. However, based on related oxazole and alcohol-containing structures, standard laboratory precautions should be observed. The GHS pictograms for a structurally similar isomer suggest it may be a skin and eye irritant.[4][5]
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from oxidizing agents. A recommended storage temperature is 2-8°C.[5]
References
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2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. [Link]
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(5-Cyclopropyl-2-methyl-1,3-oxazol-4-yl)methanol. PubChem. [Link]
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Synthesis, chemical reactivity, and antileukemic activity of 5-substituted 6,7-bis(hydroxymethyl)pyrrolo[1,2-c]thiazole biscarbamates and the corresponding sulfoxides and sulfones. PubMed. [Link]
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Cycloaddition reactions of 5-hydroxymethyl-furan-2-nitrileoxide. ResearchGate. [Link]
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(5-cyclopropyl-1,2-oxazol-4-yl)methanol. PubChemLite. [Link]
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(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol. PubChem. [Link]
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1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. [Link]
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Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. ResearchGate. [Link]
- Process for the preparation of hydroxymethyl-cyclopropane.
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5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. MDPI. [Link]
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3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. [Link]
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5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-AMINE (868696-42-8). Chemchart. [Link]
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Cyclopropanemethanol. PubChem. [Link]
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(3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanol. PubChemLite. [Link]
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1-Cyclopropylethanol. PubChem. [Link]
